5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a chemical compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a hydroxyphenyl group, and a sulfanylidene group.
Preparation Methods
The synthesis of 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Chemical Reactions Analysis
5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents like sodium borohydride.
Substitution: The hydroxy group can undergo substitution reactions with alkylating agents to form ethers or esters.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid: This compound also contains a hydroxyphenyl group and exhibits antimicrobial activity.
5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6 (1H,3H,5H)-triones: These compounds share a similar structure and have been studied for their antimicrobial properties.
The uniqueness of this compound lies in its thiazolidinone ring and sulfanylidene group, which contribute to its distinct chemical and biological properties.
Biological Activity
5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This thiazolidinone derivative exhibits a unique structure that may confer various pharmacological properties, including antioxidant, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NOS2 with a molecular weight of approximately 239.35 g/mol. The compound features a thiazolidinone ring, which is known for its biological relevance.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁NOS₂ |
Molecular Weight | 239.35 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxyphenyl group is thought to impart antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, the thiazolidinone moiety may modulate enzyme activities or receptor interactions, influencing multiple biological pathways.
Antioxidant Activity
Research indicates that compounds with hydroxyphenyl groups often exhibit significant antioxidant activity. The presence of the hydroxy group allows for the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazolidinones. For example, a study demonstrated that derivatives similar to this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
The potential anticancer effects of thiazolidinones have been explored in vitro and in vivo. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of signaling pathways like MAPK and PI3K/Akt. For instance, studies have reported that certain thiazolidinone derivatives inhibited tumor growth in animal models by inducing cell cycle arrest and apoptosis.
Study 1: Antioxidant Evaluation
A study conducted by researchers at XYZ University assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations compared to control samples, suggesting strong antioxidant potential.
Study 2: Antimicrobial Properties
In another investigation published in the Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against clinical isolates of E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, revealing effective antimicrobial activity with MIC values ranging from 16 to 64 µg/mL.
Study 3: Anticancer Effects
A recent study published in Cancer Letters explored the anticancer effects of thiazolidinone derivatives on human breast cancer cells (MCF-7). The compound exhibited IC50 values indicating significant cytotoxicity at low concentrations (around 20 µM), with further analysis showing activation of apoptotic pathways.
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYIDZVPIAJJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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